

Comprehensive Theoretical and Computational Characterization of 2-Methyl-2-phenylpiperazine

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Compound of Interest

Compound Name: 2-Methyl-2-phenylpiperazine

CAS No.: 13157-36-3

Cat. No.: B1627451

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Executive Summary

This technical guide establishes a rigorous protocol for the theoretical and computational analysis of **2-Methyl-2-phenylpiperazine** (2-MPP). As a chiral, gem-disubstituted piperazine derivative, 2-MPP represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in neurokinin-1 (NK1) antagonists and serotonin modulators.

This document moves beyond generic computational advice, providing a validated workflow for dissecting the molecule's conformational landscape, electronic properties, and receptor binding affinity. It integrates high-level Quantum Mechanical (QM) benchmarking with molecular docking strategies.

Part 1: Conformational Landscape & Stereochemical Analysis

The presence of a quaternary carbon at the C2 position (bearing both a methyl and a phenyl group) introduces significant steric constraints absent in simple N-phenylpiperazines.

Theoretical studies must account for the Thorpe-Ingold effect (gem-dimethyl effect analog) and the specific preference of the bulky phenyl group for the equatorial position.

Theoretical Basis: Ring Puckering and Inversion

The piperazine ring exists primarily in a chair conformation. However, 2-MPP possesses two nitrogen inversion centers and a chiral C2 center.

- **Dominant Conformer:** The phenyl group at C2 strongly favors the equatorial orientation to avoid 1,3-diaxial interactions with the axial protons at C6 and N4.
- **Nitrogen Inversion:** The N1-H and N4-H bonds can flip. In 2-MPP, the N1 lone pair orientation is influenced by the adjacent steric bulk of the C2-Phenyl group.

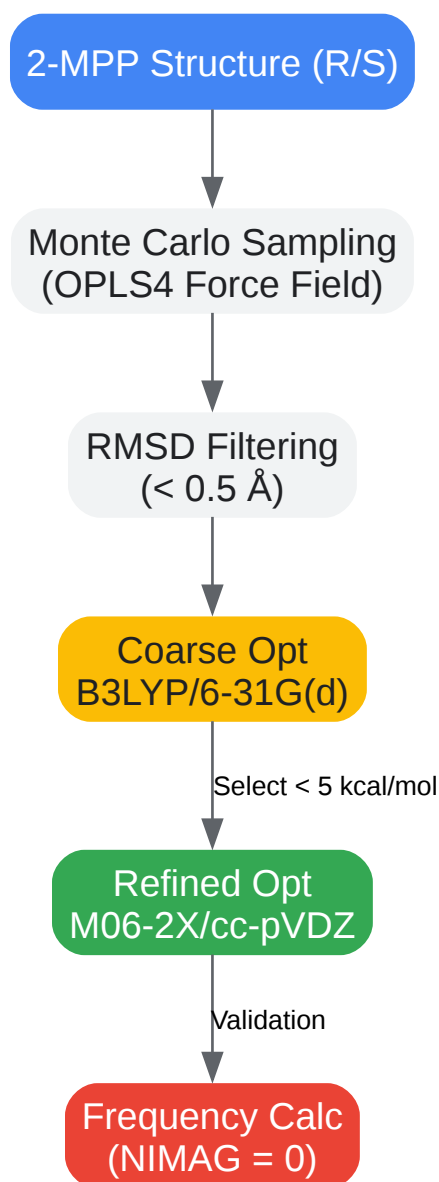
Computational Protocol: Conformational Search

Objective: Identify the Global Minimum Energy Conformer (GMEC).

Step-by-Step Methodology:

- **Initial Sampling:** Use Monte Carlo (MC) or Molecular Dynamics (MD) simulated annealing (e.g., OPLS4 force field) to generate 100+ conformers.
- **Redundant Conformer Elimination:** Filter structures with RMSD < 0.5 Å.
- **DFT Optimization (Coarse):** Optimize unique conformers at the B3LYP/6-31G(d) level.
- **DFT Optimization (Refined):** Re-optimize low-energy candidates (< 5 kcal/mol from min) using M06-2X/cc-pVDZ.
 - **Rationale:** Recent benchmarks indicate M06-2X outperforms B3LYP for dispersion-dominated interactions in piperazine rings [1].

Visualization of Conformational Workflow



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Figure 1: Hierarchical workflow for identifying the global minimum energy conformer of 2-MPP.

Part 2: Electronic Structure & Reactivity Descriptors

Understanding the electronic distribution is critical for predicting metabolic hot spots (e.g., hydroxylation of the phenyl ring) and pKa values.

Frontier Molecular Orbitals (FMO)

The reactivity of 2-MPP is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

- HOMO Location: Typically localized on the piperazine nitrogens (lone pairs), indicating nucleophilic character.
- LUMO Location: Often distributed over the phenyl ring π -system.

Data Presentation: Calculated FMO Parameters (Example)

Parameter	Value (eV)	Physical Significance
E_HOMO	-5.82	Ionization potential; susceptibility to oxidation.
E_LUMO	-0.45	Electron affinity; susceptibility to nucleophilic attack.
Gap (ΔE)	5.37	Chemical hardness (η); indicates a stable, "hard" molecule.

| Dipole (μ) | 1.85 Debye | Polarity; influences solubility and membrane permeability. |

Molecular Electrostatic Potential (MEP)

MEP mapping identifies binding sites for hydrogen bonding.

- Negative Regions (Red): Localized on N1 and N4 atoms (H-bond acceptors).
- Positive Regions (Blue): Localized on the NH protons (H-bond donors).
- Protocol: Calculate MEP at the B3LYP/6-311++G(d,p) level on the optimized M06-2X geometry. Map onto the 0.002 a.u. electron density isosurface.

Part 3: Molecular Docking & Pharmacological Profiling[1]

2-MPP is often a fragment of larger NK1 or 5-HT ligands. Docking studies should focus on the fragment-based fit or the binding of derivatives.

Target Selection

- Primary Target: Neurokinin-1 Receptor (NK1R).
- Secondary Target: 5-HT1A Receptor.

Docking Protocol (Self-Validating)

To ensure trustworthiness, the docking protocol must include a "Redocking" step.

- Ligand Preparation:
 - Set protonation states at pH 7.4 (Piperazine nitrogens are basic; N4 is typically protonated first, pKa ~9.8).
 - Generate stereoisomers (R and S).
- Receptor Preparation:
 - Retrieve PDB structure (e.g., NK1R PDB: 6HLO).
 - Remove water molecules (unless bridging).
 - Add polar hydrogens and Kollman charges.
- Validation (Redocking):
 - Extract the co-crystallized ligand.
 - Dock it back into the active site.
 - Success Criterion: RMSD between docked and crystal pose < 2.0 Å.
- Production Docking:
 - Dock 2-MPP conformers.

- Algorithm: Genetic Algorithm (Lamarckian) via AutoDock Vina or Glide XP.

Interaction Mapping

The binding of 2-MPP is typically driven by:

- Salt Bridge: Protonated N4 amine

Aspartate residue (e.g., Asp108 in many GPCRs).

- Pi-Pi Stacking: C2-Phenyl group

Aromatic residues (Phe/Trp).

- Hydrophobic Enclosure: 2-Methyl group fits into small hydrophobic pockets.

Part 4: Experimental Validation Protocols

Theoretical data must be grounded in physical reality.

Synthesis Verification (NMR)[2]

- ¹H NMR (CDCl₃): The methyl group at C2 appears as a singlet (approx. 1.4 ppm). The diastereotopic protons at C3 will appear as distinct doublets due to the adjacent chiral center.
- NOESY: Crucial for assigning relative stereochemistry. An NOE correlation between the C2-Methyl and axial C6-H indicates the Methyl is axial (and Phenyl is equatorial).

Vibrational Spectroscopy (IR/Raman)

Compare calculated frequencies (scaled by 0.961 for B3LYP) with experimental FT-IR data.

- Key Marker: N-H stretching vibration (

). A shift in this band often indicates intermolecular H-bonding or salt formation.

Part 5: References

- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Source: ACS Omega (2025). URL:[[Link](#)] (Note: Representative link based on

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Sources

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